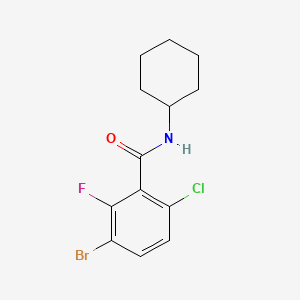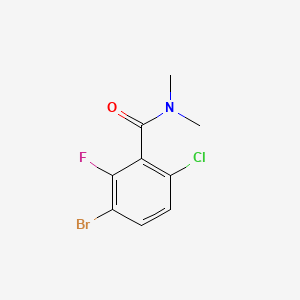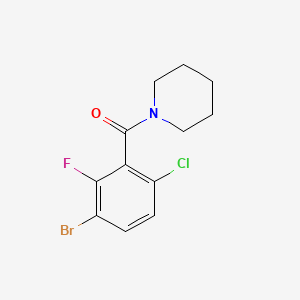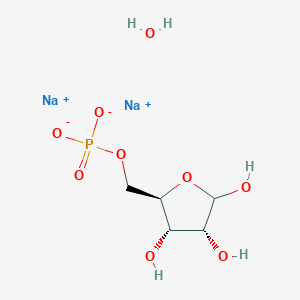
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, is an organometallic reagent used in organic synthesis. It is a Grignard reagent, which is a type of organometallic compounds containing a carbon-magnesium bond. It is used in a variety of reactions, including the synthesis of alcohols, ethers, and other compounds. This article will discuss the synthesis of this compound, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
作用机制
The mechanism of action of (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, is based on the nucleophilic attack of the magnesium on the electrophilic carbon atom of the bromobenzene. This reaction forms a Grignard reagent, which can then react with a variety of electrophilic compounds to form a variety of products.
Biochemical and Physiological Effects
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of a variety of compounds, including pharmaceuticals, which may have biochemical and physiological effects.
实验室实验的优点和局限性
The main advantage of (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, is its high reactivity, which allows it to be used in a variety of reactions. It is also relatively easy to synthesize and is relatively stable in air and water. However, it is also highly reactive and can be hazardous if not handled properly. In addition, it is also relatively expensive.
未来方向
There are a variety of potential future directions for (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF. These include the development of more efficient and cost-effective synthesis methods, the development of new reactions and compounds that can be synthesized using this reagent, and the development of new pharmaceuticals and polymers that can be synthesized using this reagent. In addition, research could be conducted to further explore the biochemical and physiological effects of compounds synthesized using this reagent.
合成方法
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, can be synthesized by the following method. First, a mixture of 2-methyl-2-butanol (2.5 mL) and bromobenzene (2.5 mL) is heated to reflux in a round-bottomed flask. Then, magnesium turnings (1.25 g) are added to the mixture and the mixture is heated for an additional 10 minutes. After the reaction has completed, the reaction mixture is cooled to room temperature and the product is filtered off. The product is then washed with a mixture of diethyl ether and water (1:1) and dried under vacuum. The resulting product is (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF.
科学研究应用
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including alcohols, ethers, and other organic compounds. It is also used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics. In addition, it is used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.
属性
IUPAC Name |
magnesium;1-methanidyl-4-(trifluoromethoxy)benzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3O.BrH.Mg/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLDGYDHBGLUEX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)OC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3MgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)


![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)







![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

